

Application Notes and Protocols for JH-II-127

Immunofluorescence Staining

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Compound of Interest

Compound Name: JH-II-127

Cat. No.: B15583964

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Introduction

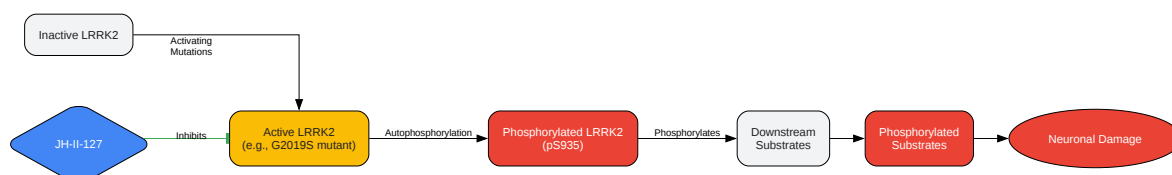
JH-II-127 is a potent, selective, and orally bioavailable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).^{[1][2][3]} Activating mutations in LRRK2 are linked to both familial and sporadic cases of Parkinson's disease, making it a key therapeutic target.^[4] **JH-II-127** exhibits inhibitory activity against wild-type LRRK2 and several mutant forms, including G2019S and A2016T.^{[1][2][3][5]} The mechanism of action involves the inhibition of LRRK2 kinase activity, which can be monitored by assessing the phosphorylation status of LRRK2 at key sites such as Serine 935 (S935).^{[1][2][5]}

These application notes provide a detailed protocol for immunofluorescence (IF) staining to visualize the effect of **JH-II-127** on LRRK2 phosphorylation in cultured cells. The protocol outlines cell culture, inhibitor treatment, and a comprehensive immunofluorescence procedure.

LRRK2 Signaling Pathway and Inhibition by JH-II-127

Mutations in the LRRK2 gene can lead to increased kinase activity, a contributing factor to neuronal damage in Parkinson's disease. **JH-II-127** acts by blocking the ATP-binding site of the LRRK2 kinase domain, thereby preventing the phosphorylation of LRRK2 and its downstream

substrates. This inhibition is expected to rescue pathological phenotypes associated with hyperactive LRRK2.



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Caption: LRRK2 signaling pathway and the inhibitory action of **JH-II-127**.

Quantitative Data Summary

The following tables provide a summary of recommended concentrations and incubation times for antibodies and reagents used in the immunofluorescence protocol.

Table 1: Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Solvent |
|----------------------------|---------------------|-----------------------|---------|
| JH-II-127 | 10 mM | 0.1 - 1 μ M | DMSO |
| Paraformaldehyde (PFA) | 16% | 4% | PBS |
| Triton X-100 | 10% | 0.1% - 0.5% | PBS |
| Bovine Serum Albumin (BSA) | 10% | 1% - 5% | PBS |

Table 2: Antibody Dilutions and Incubation Times

| Antibody | Application | Recommended Dilution | Incubation Time | Incubation Temperature |
|---|--------------|----------------------|-----------------------|------------------------|
| Anti-LRRK2 (Total) | IF/ICC | 1:100 - 1:500 | 1-2 hours / Overnight | Room Temperature / 4°C |
| Anti-phospho-LRRK2 (pS935) | IF/ICC | 1:50 - 1:200 | 1-2 hours / Overnight | Room Temperature / 4°C |
| Alexa Fluor conjugated Secondary Antibody | IF/ICC | 1:500 - 1:1000 | 1 hour | Room Temperature |
| DAPI | Counterstain | 1 μ g/mL | 5 minutes | Room Temperature |

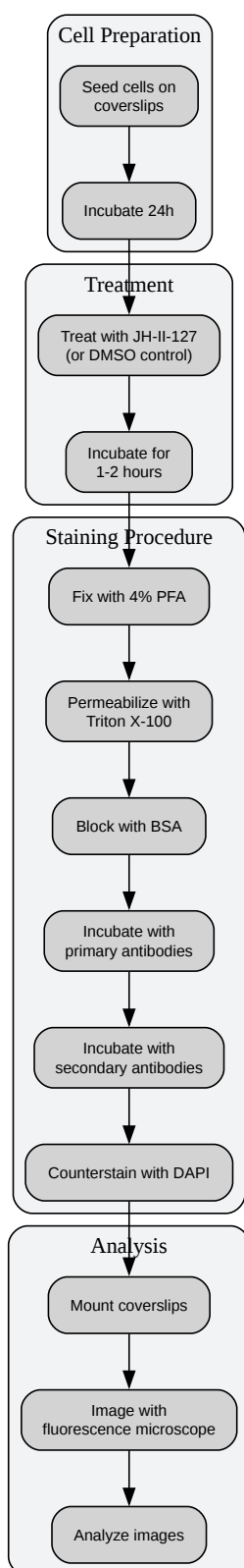
Experimental Protocol: Immunofluorescence Staining

This protocol is designed for cultured cells grown on glass coverslips in a 24-well plate format.

Materials

- Cells: HEK293T, SH-SY5Y, or other suitable cell line expressing LRRK2.
- Culture Medium: DMEM or other appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Reagents:
 - **JH-II-127**
 - Phosphate-Buffered Saline (PBS)
 - Paraformaldehyde (PFA)
 - Triton X-100
 - Bovine Serum Albumin (BSA)
 - DAPI
- Antibodies:
 - Primary antibodies: Rabbit anti-phospho-LRRK2 (pS935) and Mouse anti-LRRK2 (total).
 - Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 594) and Goat anti-mouse IgG (Alexa Fluor 488).
- Equipment:
 - 24-well plates with sterile glass coverslips
 - Incubator (37°C, 5% CO₂)
 - Fluorescence microscope

Experimental Workflow



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